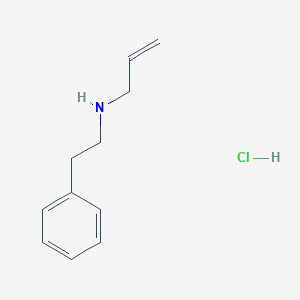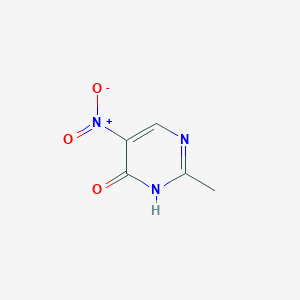
2,6-Diamino-3-phenylpyridine
Descripción general
Descripción
2,6-Diamino-3-phenylpyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom This compound is characterized by the presence of two amino groups at positions 2 and 6, and a phenyl group at position 3 on the pyridine ring
Mecanismo De Acción
Target of Action
2,6-Diamino-3-phenylpyridine, also known as Phenazopyridine, is primarily used as a local anesthetic for the symptomatic relief of pain, burning, urgency, frequency, and general discomfort caused by lower urinary tract irritations .
Mode of Action
It is reported to exert a direct topical analgesic effect on the mucosal lining of the urinary tract via the inhibition of voltage-gated sodium channels . This interaction with its targets results in the relief of discomfort and pain associated with urinary tract irritations .
Biochemical Pathways
These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Pharmacokinetics
In terms of pharmacokinetics, up to 65% of an oral dose of this compound is quickly excreted by the kidneys as unchanged drug measured in the urine . This indicates that the compound has a relatively high bioavailability.
Result of Action
The primary result of the action of this compound is the relief of discomfort and pain associated with lower urinary tract irritations . This is achieved through its direct topical analgesic effect on the mucosal lining of the urinary tract .
Análisis Bioquímico
Biochemical Properties
. It is known that similar compounds interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific structure and functional groups present in the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 2,6-Diamino-3-phenylpyridine in animal models
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diamino-3-phenylpyridine can be achieved through several methods. One common approach involves the reaction of 2,6-diaminopyridine with benzaldehyde under acidic conditions to form the desired product . Another method includes the use of Suzuki coupling reactions, where 2,6-diamino-3-iodopyridine is reacted with phenylboronic acid in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using high-performance liquid chromatography (HPLC) to isolate the compound from impurities .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Diamino-3-phenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amino groups.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents such as acyl chlorides or alkyl halides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyridines, such as 2,6-diamino-3-phenyl-5-nitropyridine and 2,6-diamino-3-phenyl-5-alkylpyridine .
Aplicaciones Científicas De Investigación
2,6-Diamino-3-phenylpyridine has several scientific research applications:
Comparación Con Compuestos Similares
2,6-Diamino-3-phenylazopyridine: This compound is similar in structure but contains an azo group, which imparts different chemical properties and applications.
2,6-Diamino-3,5-dicyanopyridine: Another related compound with cyano groups at positions 3 and 5, used in different chemical reactions and applications.
Uniqueness: Its ability to act as a kinase inhibitor and its stable aromatic structure make it a valuable compound for research and industrial purposes .
Propiedades
IUPAC Name |
3-phenylpyridine-2,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-10-7-6-9(11(13)14-10)8-4-2-1-3-5-8/h1-7H,(H4,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKSWQIAGIFEAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(C=C2)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Prop-2-en-1-yloxy)phenyl]acetic acid](/img/structure/B3176477.png)
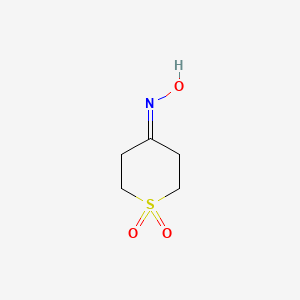
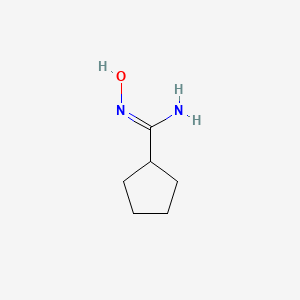
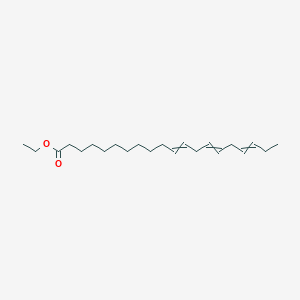


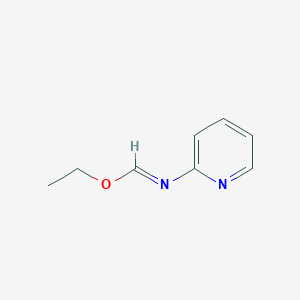

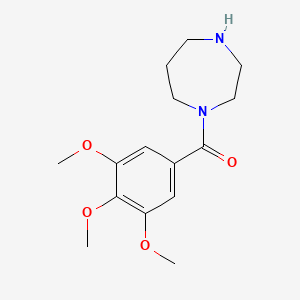
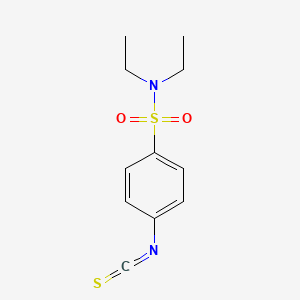
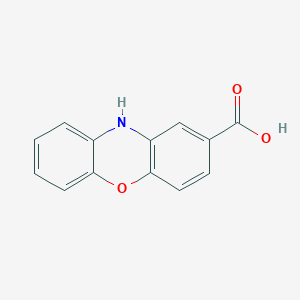
![(Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine](/img/structure/B3176557.png)
